molecular formula C13H14N2O6S B11791150 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B11791150
M. Wt: 326.33 g/mol
InChI Key: CKGRPXFUISYHOJ-UHFFFAOYSA-N
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Description

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxazolone ring, a sulfonyl group, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazolone ring: This can be achieved by cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazolone ring using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the piperidine ring: The final step involves the coupling of the sulfonylated oxazolone with a piperidine derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolone ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic acid: Shares the oxazolone ring but differs in the presence of a boronic acid group instead of the sulfonyl and piperidine carboxylic acid groups.

    Benzo[d]thiazole-2-thiol derivatives: Similar in having a heterocyclic ring but with a thiazole ring instead of an oxazolone ring.

Uniqueness

1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O6S

Molecular Weight

326.33 g/mol

IUPAC Name

1-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H14N2O6S/c16-12(17)10-3-1-2-6-15(10)22(19,20)8-4-5-9-11(7-8)21-13(18)14-9/h4-5,7,10H,1-3,6H2,(H,14,18)(H,16,17)

InChI Key

CKGRPXFUISYHOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

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